molecular formula C20H19NO B3173213 2-(2-Benzylphenoxy)-4-methylaniline CAS No. 946774-29-4

2-(2-Benzylphenoxy)-4-methylaniline

Cat. No. B3173213
CAS RN: 946774-29-4
M. Wt: 289.4 g/mol
InChI Key: XXGIHYKSBYCBFM-UHFFFAOYSA-N
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Description

“2-(2-Benzylphenoxy)-4-methylaniline” is a chemical compound that is related to benproperine . Benproperine is a cough suppressant and is two to four times as potent as codeine in suppressing cough in animals . It acts peripherally by blocking afferent sensory nerve impulses originating from receptors in the lungs and pleura . It also has some direct depressant effect on the cough center .


Synthesis Analysis

The synthesis of compounds related to “2-(2-Benzylphenoxy)-4-methylaniline” has been reported in the literature . For example, metal-free phthalocyanine (H2Pc) and metallophthalocyanines complexes (CoPc, CuPc and ZnPc) were synthesized by the reaction of dinitrile derivatization in dry n-pentanol by a classical method .


Molecular Structure Analysis

The molecular structure of “2-(2-Benzylphenoxy)-4-methylaniline” has been analyzed using Density Functional Theory (DFT) . The optimization of the compound was calculated by the method B3LYP/6–311++G (d,p) basis set in gas phase .


Chemical Reactions Analysis

The chemical reactions of “2-(2-Benzylphenoxy)-4-methylaniline” and related compounds have been studied . The structures and electrochemical properties of the new compounds were characterized by using spectroscopic data, elemental analysis, and electrochemical studies .

Mechanism of Action

The mechanism of action of “2-(2-Benzylphenoxy)-4-methylaniline” is likely similar to that of benproperine, which acts peripherally by blocking afferent sensory nerve impulses originating from receptors in the lungs and pleura . It also has some direct depressant effect on the cough center .

properties

IUPAC Name

2-(2-benzylphenoxy)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-15-11-12-18(21)20(13-15)22-19-10-6-5-9-17(19)14-16-7-3-2-4-8-16/h2-13H,14,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGIHYKSBYCBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzylphenoxy)-4-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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